molecular formula C21H17FN2O5 B11457206 1-(3-fluorophenyl)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-fluorophenyl)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11457206
M. Wt: 396.4 g/mol
InChI Key: MJJRVKSERGATNF-UHFFFAOYSA-N
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Description

1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes both fluorophenyl and hydroxy-methoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a fluorophenyl derivative with a hydroxy-methoxyphenyl derivative under controlled conditions. This is followed by cyclization and oxidation steps to form the pyrrolo[3,2-b]pyridine core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl: This compound shares structural similarities but differs in its core structure and functional groups.

    Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic core but differ in their substituents and overall structure.

Uniqueness

1-(3-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of fluorophenyl and hydroxy-methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17FN2O5

Molecular Weight

396.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H17FN2O5/c1-29-17-7-11(5-6-16(17)25)14-9-18(26)23-19-15(21(27)28)10-24(20(14)19)13-4-2-3-12(22)8-13/h2-8,10,14,25H,9H2,1H3,(H,23,26)(H,27,28)

InChI Key

MJJRVKSERGATNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)F)O

Origin of Product

United States

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